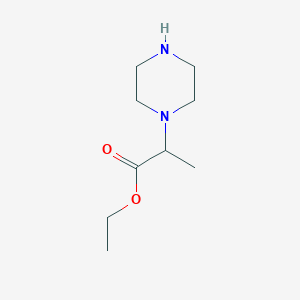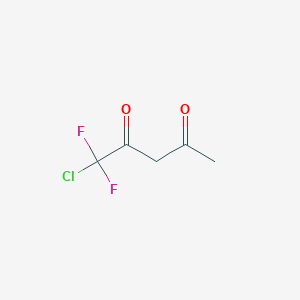
2,6-Difluoro-DL-phenylalanine
Vue d'ensemble
Description
2,6-Difluoro-DL-phenylalanine is a synthetic amino acid that has two fluorine atoms substituted on the phenylalanine ring . It is commonly used as a building block for peptides and proteins due to its unique properties.
Synthesis Analysis
The synthesis of fluorinated phenylalanines, including 2,6-Difluoro-DL-phenylalanine, has been a hot topic in drug research over the last few decades . One of the synthetic methods involves the alkylation of the benzophenone imine of glycine ester with perfluorinated benzylbromide .Molecular Structure Analysis
The molecular formula of 2,6-Difluoro-DL-phenylalanine is C9H9F2NO2 . The InChI code is 1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .Chemical Reactions Analysis
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . Fluorinated amino acids have considerable industrial and pharmaceutical potential .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Difluoro-DL-phenylalanine is 201.17 g/mol . It has a boiling point of 256-257 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Applications De Recherche Scientifique
Drug Development and Biophysical Property Tuning
The introduction of fluorine atoms into phenylalanine can significantly alter the biophysical and chemical properties of bioactive molecules. This modification is particularly valuable in drug development, as it can improve aspects such as membrane permeability, stability, and bioavailability 2,6-Difluoro-DL-phenylalanine can be used to enhance the therapeutic profile of drugs by modulating their acidity, basicity, hydrophobicity, and overall molecular geometry .
Enzyme Inhibition
Fluorinated phenylalanines, including 2,6-Difluoro-DL-phenylalanine , have shown potential as enzyme inhibitors. By incorporating into peptides, they can disrupt the normal function of enzymes, which is a strategy often employed in the design of new therapeutic agents .
Therapeutic Proteins and Peptide-Based Vaccines
The catabolic stability of therapeutic proteins and peptide-based vaccines can be increased by the incorporation of fluorinated amino acids like 2,6-Difluoro-DL-phenylalanine . This leads to longer-lasting effects and improved efficacy of these biologically active compounds .
Positron Emission Tomography (PET) Imaging
In the field of medical imaging, particularly PET, 2,6-Difluoro-DL-phenylalanine can be used for topography imaging of tumor ecosystems. Its fluorinated structure makes it suitable for tracing and imaging in diagnostic procedures .
Protein Folding and Stability
The stability and folding patterns of proteins can be influenced by the presence of fluorinated amino acids2,6-Difluoro-DL-phenylalanine can affect protein-protein interactions and the overall stability of the protein structure, which is crucial for maintaining the function and longevity of therapeutic proteins .
Metabolic Properties and Reactivity
The metabolic properties, such as reactivity and membrane permeability, can be modulated by the introduction of fluorine atoms2,6-Difluoro-DL-phenylalanine can be used to study these effects and develop compounds with desired metabolic profiles .
Ribosomal Translation and Lipophilicity
The translation process of proteins in ribosomes can be affected by the lipophilicity of the amino acids involved2,6-Difluoro-DL-phenylalanine can be utilized to explore how fluorinated amino acids impact the translation process and the resulting protein’s lipophilicity .
Research on Viral Infections
There is ongoing research on the role of fluorinated amino acids like 2,6-Difluoro-DL-phenylalanine in the development of vaccines and therapies for viral infections, including the study of Coronavirus SARS-CoV-2 causing COVID-19 disease .
Mécanisme D'action
Orientations Futures
Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research . They have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Propriétés
IUPAC Name |
2-amino-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYDPRGDZBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371796 | |
| Record name | 2,6-difluoro-dl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-DL-phenylalanine | |
CAS RN |
32133-39-4 | |
| Record name | 2,6-Difluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoro-dl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32133-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




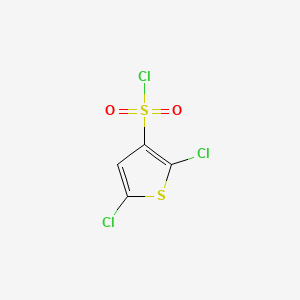

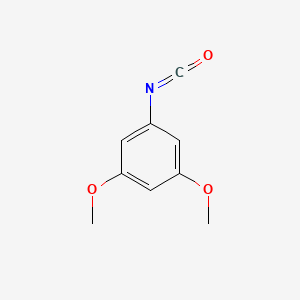


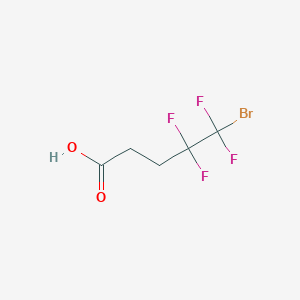
![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)


